Bisindolylmaleimide VIII
Overview
Description
Bisindolylmaleimide VIII is an organic compound that forms the core chemical structure of a variety of biologically active compounds . This core structure includes a central maleimide group with two indole groups attached . Examples of bisindolylmaleimide derivatives include Bisindolylmaleimide I, Enzastaurin, Ruboxistaurin, and Tivantinib .
Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide VIII is C24H22N4O2 . The average molecular weight is 398.4571 . The structure includes a central maleimide group with two indole groups attached .Chemical Reactions Analysis
Bisindolylmaleimide VIII is a selective protein kinase C (PKC) inhibitor . It acts at the ATP binding site of PKC . This compound exhibits some degree of PKC isozyme specificity with preference for PKCα over PKCβI, PKCβII, PKCγ, or PKCε .Physical And Chemical Properties Analysis
Bisindolylmaleimide VIII is a solid compound . It has a molecular weight of 458.51 . It is soluble in DMSO . The compound should be stored at -20°C in a dry, sealed environment .Scientific Research Applications
Bisindolylmaleimide VIII is a selective inhibitor of protein kinase C (PKC) . It has been used in various scientific fields, particularly in medicinal chemistry and biochemistry .
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Medicinal Chemistry : Bisindolylmaleimide VIII and its derivatives have unique biological activities that have stimulated great interest in medicinal chemistry programs . They are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like . They have led to the development of both remarkably potent and selective protein kinase inhibitors .
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Biochemistry : Bisindolylmaleimide VIII is widely recognized for its activity against protein kinases . It has been extensively used to study the functional roles of PKC family enzymes in cellular signal transduction . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding .
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Proteomics : Bisindolylmaleimide compounds such as GF109203X are potent inhibitors of protein kinase C (PKC) activity . They have been extensively used to study the functional roles of PKC family enzymes in cellular signal transduction . Minor chemical variation of the ligand by immobilizing the closely related bisindolylmaleimides III, VIII, and X dramatically affected target binding . These observed changes in affinity correlated with both the measured IC50 values for in vitro CDK2 inhibition and results from molecular docking into the CDK2 crystal structure .
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Pharmaceuticals : Bisindolylmaleimides (BIMs) are widely recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . Clinical BIM examples include ruboxistaurin and enzastaurin, which are highly active inhibitors of protein kinase C-β . While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity .
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Immunology : Bisindolylmaleimide VIII acetate enhances Fas- and TRAIL-mediated apoptosis and inhibits T cell-mediated autoimmune diseases .
- Cellular Proteomics : Bisindolylmaleimide compounds have been used to study the functional roles of PKC family enzymes in cellular signal transduction . They have been extensively used for more than a decade . A proteomics approach has been established to gain further insights into the cellular effects of this compound class . Functional immobilization of suitable bisindolylmaleimide analogues in combination with the specific purification of cellular binding proteins by affinity chromatography led to the identification of several known and previously unknown enzyme targets . The protein kinases Ste20-related kinase and cyclin-dependent kinase 2 (CDK2) and the non-protein kinases adenosine kinase and quinone reductase type 2 were confirmed as novel targets of bisindolylmaleimide inhibitors .
Future Directions
Bisindolylmaleimide VIII and its derivatives have shown potential in medicinal chemistry programs due to their unique biological activities . They have been recognized as protein kinase inhibitors, but other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity . Future research may focus on generating new derivatives with unique biological profiles .
properties
IUPAC Name |
acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2.C2H4O2/c1-27-13-17(15-7-2-4-9-19(15)27)21-22(24(30)26-23(21)29)18-14-28(12-6-11-25)20-10-5-3-8-16(18)20;1-2(3)4/h2-5,7-10,13-14H,6,11-12,25H2,1H3,(H,26,29,30);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVBTXROWDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432099 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide VIII | |
CAS RN |
138516-31-1 | |
Record name | bisindolylmaleimide viii | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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